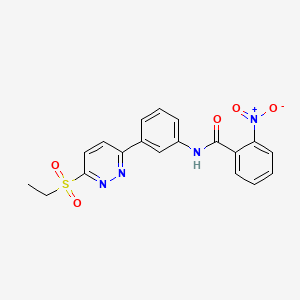

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Overview

Description

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound with a complex structure. It serves as a potential active pharmaceutical ingredient (API) . Its primary function lies in inhibiting cancer cell metabolism and mitosis via the Nek2 and Hec1 enzymes . This compound holds promise for therapeutic applications.

Synthesis Analysis

- Bromination : The initial step is the bromination of the alpha position of the ketone precursor (1), yielding 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (2) . This reaction is catalyzed by CuBr2 . Hantzsch Thiazole Synthesis : Next, (2) reacts with thiourea (3) , resulting in the formation of 4-(2,4-dimethylphenyl)thiazol-2-amine (4) . The thiazole ring in (4) plays a crucial role in the compound’s function as an inhibitor. Amidation : The primary amine of (4) combines with isonicotinoyl chloride hydrochloride (5) to form the final product, This compound (6) . This step involves nucleophilic acyl addition followed by loss of HCl.

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, an isonicotinamide moiety, and a benzamide group. The thiazole ring contributes significantly to its biological activity .

Chemical Reactions Analysis

The key reactions involved are bromination , Hantzsch thiazole condensation , and amidation . These transformations lead to the formation of the desired compound.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various proteins and enzymes

Mode of Action

Based on its structural similarity to other thiazole derivatives, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . The specific effects of this compound would depend on its targets and mode of action.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is that it has been extensively studied in preclinical models, and has shown promising results in a variety of cancer types. However, there are also some limitations to its use in lab experiments. This compound is a complex molecule that can be difficult to synthesize, and it can also be unstable under certain conditions. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to test its effectiveness.

Future Directions

There are a number of future directions for research on N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide. One area of interest is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of interest is the development of new formulations of this compound that are more stable and easier to use in lab experiments. In addition, there is ongoing research to better understand the mechanism of action of this compound, and to identify new targets for its use in cancer treatment. Finally, there is interest in testing this compound in clinical trials to determine its effectiveness and safety in humans.

Scientific Research Applications

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. In preclinical studies, this compound has been shown to inhibit tumor growth, induce tumor cell death, and enhance the immune response to cancer cells.

properties

IUPAC Name |

N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-13-8-9-17(14(2)10-13)22-18(24)11-16-12-26-20(21-16)23-19(25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,22,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBSPNQPNUSUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3311613.png)

![N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3311617.png)

![4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3311652.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-naphthamide](/img/structure/B3311657.png)

![3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B3311663.png)

![2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide](/img/structure/B3311667.png)

![2,4,6-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3311685.png)

![4-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3311697.png)